"4-(trifluoromethyl)quinoline-3-carboxylic acid physical and chemical properties"
"4-(trifluoromethyl)quinoline-3-carboxylic acid physical and chemical properties"
An In-Depth Technical Guide to 4-(Trifluoromethyl)quinoline-3-carboxylic Acid
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate a molecule's physicochemical and pharmacokinetic properties, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] When this powerful moiety is integrated into privileged heterocyclic scaffolds like the quinoline ring system, the resulting compounds present a rich field for therapeutic exploration.
This technical guide provides a comprehensive overview of 4-(trifluoromethyl)quinoline-3-carboxylic acid, a key building block for researchers, scientists, and drug development professionals. We will delve into its core physical and chemical properties, synthetic considerations, spectroscopic signature, and its significant potential in the synthesis of novel bioactive agents. The insights presented herein are grounded in established chemical principles and aim to equip the reader with the foundational knowledge required to effectively utilize this compound in a research and development setting.
Molecular Structure and Physicochemical Properties
4-(Trifluoromethyl)quinoline-3-carboxylic acid is a bifunctional organic compound featuring a quinoline core substituted with a highly electronegative trifluoromethyl group at the 4-position and a carboxylic acid group at the 3-position. This specific arrangement of functional groups dictates its unique chemical behavior and potential as a pharmacophore.
Caption: 2D Chemical Structure of 4-(Trifluoromethyl)quinoline-3-carboxylic acid.
The table below summarizes the key physical and chemical identifiers for this compound, compiled from various chemical suppliers and databases. Note that some values, such as boiling point and pKa, are predicted through computational models due to a lack of extensive experimental data in published literature.
| Property | Value | Source(s) |
| CAS Number | 155495-82-2 | [3][4][5] |
| Molecular Formula | C₁₁H₆F₃NO₂ | [3][5] |
| Molecular Weight | 241.17 g/mol | [3] |
| Appearance | White to off-white powder/solid | [6] |
| Melting Point | 210-212 °C | [3] |
| Boiling Point | 349.0 ± 42.0 °C (Predicted) | [3] |
| Density | 1.481 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 0.65 ± 0.30 (Predicted) | [3] |
| Solubility | Soluble in DMSO.[7] The presence of hydroxyl and carboxylic acid functionalities can contribute to solubility in polar solvents.[6] | |
| Storage | Sealed in a dry environment at room temperature.[3][5] |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of quinoline-4-carboxylic acids is a well-established area of organic chemistry. While a specific, peer-reviewed synthesis for 4-(trifluoromethyl)quinoline-3-carboxylic acid is not prominently detailed in the initial search, its structure suggests that it can be prepared through modifications of classical methods such as the Pfitzinger or Gould-Jacobs reactions.
A plausible synthetic strategy involves the condensation of an appropriately substituted aniline with a β-ketoester bearing a trifluoromethyl group. For instance, the reaction of an aniline derivative with ethyl 4,4,4-trifluoroacetoacetate or a similar fluorinated building block, followed by cyclization, would lead to the quinoline core. Subsequent functional group manipulations could then yield the target carboxylic acid. Many modern methods utilize transition metal catalysis to achieve these transformations with higher efficiency and milder conditions.[8][9]
Caption: Generalized workflow for the synthesis of quinoline-3-carboxylic acids.
Chemical Reactivity
The reactivity of 4-(trifluoromethyl)quinoline-3-carboxylic acid is governed by its three primary components: the carboxylic acid group, the electron-deficient quinoline ring, and the trifluoromethyl substituent.
-
Carboxylic Acid Group: The -COOH group is the most reactive site for many standard organic transformations. It can readily undergo:
-
Esterification: Reaction with alcohols under acidic conditions to form esters.
-
Amide Formation: Coupling with amines, often mediated by activating agents (e.g., DCC, EDC), to produce amides. This is a crucial reaction for building larger, more complex molecules in drug discovery.[10]
-
Reduction: Conversion to the corresponding primary alcohol using strong reducing agents like LiAlH₄.
-
Decarboxylation: While typically requiring harsh conditions, decarboxylation can sometimes be achieved, particularly with catalytic methods.[9]
-
-
Quinoline Ring: The quinoline ring is an aromatic heterocycle. The presence of the powerfully electron-withdrawing -CF₃ group at the 4-position significantly deactivates the ring system towards electrophilic aromatic substitution. Conversely, it makes the ring more susceptible to nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to the activating group.
-
Trifluoromethyl Group: The -CF₃ group itself is generally unreactive under standard organic conditions due to the strength of the C-F bonds.[1] Its primary role is electronic; it influences the reactivity of the adjacent quinoline ring and can impact the acidity of nearby protons.
Spectroscopic Characterization
The structural elucidation of 4-(trifluoromethyl)quinoline-3-carboxylic acid relies on a combination of standard spectroscopic techniques. The expected spectral features are summarized below.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Signals expected in the δ 7.5-9.0 ppm range. Protons on the quinoline ring will be deshielded (shifted downfield) due to the aromatic currents and the electron-withdrawing effects of the nitrogen atom and the -CF₃ group.[11]Carboxylic Acid Proton: A broad singlet, typically appearing far downfield (>10 ppm), which is exchangeable with D₂O.[11] |
| ¹³C NMR | Aromatic Carbons: Multiple signals in the δ 120-150 ppm range.Carboxylic Carbon: A signal around δ 165-175 ppm.CF₃ Carbon: A characteristic quartet (due to ¹JCF coupling) with a chemical shift around δ 120-125 ppm. The carbon at the 4-position will also exhibit splitting (a smaller ²JCF coupling).[11] |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group. |
| IR Spectroscopy | O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹ (carboxylic acid).C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ (carboxylic acid carbonyl).C=C & C=N Stretches: Multiple absorptions in the 1450-1620 cm⁻¹ region (aromatic ring).C-F Stretches: Strong absorptions in the 1100-1350 cm⁻¹ region. |
| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 241.035, corresponding to the exact mass of the molecule.[12] Fragmentation patterns would likely involve the loss of -OH, -COOH, and potentially the CF₃ group. |
Role in Drug Discovery and Development
The 4-(trifluoromethyl)quinoline-3-carboxylic acid scaffold is of significant interest to medicinal chemists for several reasons, primarily stemming from the synergistic combination of the quinoline core and the trifluoromethyl group.
-
Privileged Scaffold: The quinoline ring is a "privileged scaffold," appearing in a wide array of natural products and synthetic drugs with diverse biological activities, including antimalarial, anticancer, and antibacterial properties.[13][14] The carboxylic acid at the 3-position is a key feature in many quinolone antibiotics and other enzyme inhibitors, often forming critical hydrogen bond or salt bridge interactions with target proteins.[10][15]
-
Influence of the Trifluoromethyl Group: As a bioisostere for groups like chlorine or methyl, the -CF₃ group provides unique advantages:
-
Enhanced Lipophilicity: It increases the molecule's ability to cross biological membranes, potentially improving oral bioavailability.[1]
-
Metabolic Stability: The strength of the C-F bond makes the -CF₃ group highly resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes), which can prolong the drug's half-life.[1]
-
Modulation of pKa: Its strong electron-withdrawing nature lowers the pKa of the quinoline nitrogen, affecting its ionization state at physiological pH.
-
Binding Interactions: The -CF₃ group can participate in unique non-covalent interactions within a protein's binding pocket, such as dipole-dipole or orthogonal multipolar interactions, potentially increasing binding affinity and selectivity.
-
Caption: Role of the scaffold in medicinal chemistry and drug design.
This compound serves as a key intermediate for synthesizing inhibitors of enzymes like dihydroorotate dehydrogenase (DHODH), a target for cancer and autoimmune diseases.[15] Its structure allows for the systematic exploration of structure-activity relationships (SAR) by modifying the carboxylic acid (e.g., converting it to various amides) or by further substituting the benzo portion of the quinoline ring.
Safety and Handling
-
GHS Hazard Statements: Based on similar compounds, it should be treated as potentially:
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[16]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[16][17]
-
Handling: Avoid breathing dust, fumes, or vapors.[17] Wash hands thoroughly after handling.[16] Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5] Keep away from strong oxidizing agents.
-
Experimental Protocol: ¹H NMR and D₂O Exchange for Structural Verification
This protocol describes a self-validating method to confirm the presence of the exchangeable carboxylic acid proton, a key feature of the title compound's structure.
Objective: To acquire a standard ¹H NMR spectrum and use a deuterium oxide (D₂O) exchange experiment to identify the carboxylic acid proton signal.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 4-(trifluoromethyl)quinoline-3-carboxylic acid.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it slows the exchange rate of the acidic proton compared to other solvents like CDCl₃.
-
-
Initial ¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 5-second relaxation delay).
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Identify the aromatic signals (δ 7.5-9.0 ppm) and locate the potential broad singlet for the carboxylic acid proton (likely >10 ppm).
-
-
D₂O Exchange Procedure:
-
Carefully remove the NMR tube from the spectrometer.
-
Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube using a clean pipette.
-
Cap the tube and gently invert it several times to ensure thorough mixing. A slight cloudiness may appear initially but should dissipate.
-
-
Post-Exchange ¹H NMR Acquisition:
-
Re-insert the NMR tube into the spectrometer. It may be necessary to re-lock and re-shim the instrument.
-
Acquire a second ¹H NMR spectrum using the identical parameters as the initial acquisition.
-
-
Data Interpretation and Validation:
-
Compare the two spectra. The signal corresponding to the carboxylic acid proton (-COOH) will have disappeared or significantly diminished in the second spectrum.
-
A new, small peak corresponding to HOD (resulting from the H/D exchange) may appear in the spectrum, typically around δ 3.4 ppm in DMSO-d₆.
-
Validation: The disappearance of a specific downfield proton signal upon the addition of D₂O provides definitive evidence for its identity as an exchangeable acidic proton, thereby validating the presence of the carboxylic acid functional group.
-
Conclusion
4-(Trifluoromethyl)quinoline-3-carboxylic acid stands as a compound of considerable strategic value in the field of medicinal chemistry. Its architecture combines the biologically relevant quinoline-3-carboxylic acid core with the pharmacokinetically advantageous trifluoromethyl group. This guide has detailed its fundamental physical and chemical properties, outlined logical synthetic approaches, and provided a framework for its spectroscopic characterization and safe handling. For researchers engaged in the design and synthesis of novel therapeutics, particularly in the areas of oncology, infectious diseases, and autoimmune disorders, this molecule represents a versatile and powerful building block for innovation.
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